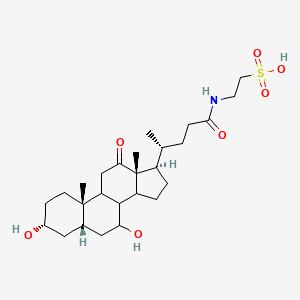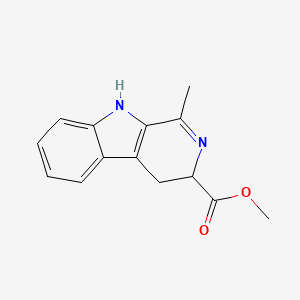
1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)-
Übersicht
Beschreibung
CGS 12970 ist ein potenter und selektiver Inhibitor der humanen Thromboxan-Synthetase. Diese Verbindung wurde ausgiebig auf ihre Fähigkeit untersucht, die Produktion von Thromboxan B2 zu hemmen, einem Schlüsselfaktor bei der Thrombozytenaggregation und Vasokonstriktion .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für CGS 12970 sind in der öffentlichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung spezifischer Reagenzien und Bedingungen synthetisiert wird, um ihre starken inhibitorischen Wirkungen zu erzielen . Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser synthetischen Routen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
CGS 12970 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es die Thromboxan-Synthetase selektiv hemmt. Es beeinflusst andere Enzyme wie Cyclooxygenase, Prostacyclin-Synthetase oder Lipoxygenase nicht signifikant . Das Hauptprodukt, das bei diesen Reaktionen entsteht, ist die Hemmung der Produktion von Thromboxan B2, das eine entscheidende Rolle bei der Reduzierung der Thrombozytenaggregation und Vasokonstriktion spielt .
Wissenschaftliche Forschungsanwendungen
CGS 12970 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als selektiver Inhibitor wird es verwendet, um die biochemischen Pfade zu untersuchen, die die Thromboxan-Synthetase beinhalten.
Biologie: Es hilft beim Verständnis der Rolle von Thromboxan B2 bei der Thrombozytenaggregation und Vasokonstriktion.
Wirkmechanismus
CGS 12970 übt seine Wirkung aus, indem es die Thromboxan-Synthetase selektiv hemmt, ein Enzym, das für die Produktion von Thromboxan B2 aus Prostaglandin H2 verantwortlich ist. Diese Hemmung verhindert die Bildung von Thromboxan B2 und reduziert so die Thrombozytenaggregation und Vasokonstriktion . Die molekularen Ziele, die an diesem Weg beteiligt sind, umfassen die Thromboxan-Synthetase und ihr Substrat, Prostaglandin H2 .
Wirkmechanismus
CGS 12970 exerts its effects by selectively inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane B2 from prostaglandin H2. This inhibition prevents the formation of thromboxane B2, thereby reducing platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include thromboxane synthetase and its substrate, prostaglandin H2 .
Vergleich Mit ähnlichen Verbindungen
CGS 12970 ist einzigartig in seiner hohen Selektivität für die Thromboxan-Synthetase im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
OKY-046: Ein weiterer Thromboxan-Synthetase-Inhibitor, aber mit unterschiedlicher Potenz und Selektivität.
Dazoxiben: Ein Thromboxan-Synthetase-Inhibitor mit einem breiteren Spektrum an Enzyminhibition.
CGS 12970 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKIXNPXDBREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236537 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87627-28-9 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-12970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














